1-((3-chlorobenzyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine
Description
Properties
IUPAC Name |
1-[(3-chlorophenyl)methylsulfonyl]-4-(triazol-2-yl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O2S/c15-13-3-1-2-12(10-13)11-22(20,21)18-8-4-14(5-9-18)19-16-6-7-17-19/h1-3,6-7,10,14H,4-5,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMWZWXGZQKAIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=CC=N2)S(=O)(=O)CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Ring Functionalization
The 4-position of piperidine is activated for nucleophilic substitution through mesylation:
Procedure
- 1-Boc-piperidin-4-ol (10 mmol) is dissolved in dry DCM (50 mL) under N₂
- Methanesulfonyl chloride (12 mmol) and Et₃N (15 mmol) are added at 0°C
- Reaction stirred for 3 hr at room temperature
- Yield: 92% of 1-Boc-4-mesylpiperidine as white crystals
Characterization Data
- ¹H NMR (CDCl₃): δ 4.75–4.65 (m, 1H, CHOSO₂), 3.65 (s, 3H, SO₂CH₃), 3.45–3.30 (m, 2H, NCH₂), 2.80–2.70 (m, 2H), 1.90–1.50 (m, 4H), 1.45 (s, 9H, Boc)
- IR : ν 2975 (C-H), 1695 (C=O), 1350 (S=O) cm⁻¹
Triazole Installation via Nucleophilic Substitution
Optimized Conditions
| Parameter | Optimal Value |
|---|---|
| Base | NaH (2.5 equiv) |
| Solvent | Anhydrous DMF |
| Temperature | 80°C |
| Reaction Time | 12 hr |
| Yield | 78% |
Procedure
- 1-Boc-4-mesylpiperidine (5 mmol) and 1H-1,2,3-triazole (7.5 mmol) in DMF (20 mL)
- NaH (60% dispersion, 12.5 mmol) added portionwise at 0°C
- Reaction mixture heated to 80°C under N₂
- Boc deprotection using TFA:DCM (1:1) yields 4-(2H-1,2,3-triazol-2-yl)piperidine
Critical Analysis
- Sodium hydride effectively generates the triazolide anion for SN2 displacement
- Polar aprotic solvents (DMF/DMSO) enhance ionic dissociation
- Excess triazole prevents dimerization side reactions
Synthesis of 3-Chlorobenzylsulfonyl Chloride
Oxidation of 3-Chlorobenzyl Mercaptan
Two-Step Process
- 3-Chlorobenzyl chloride → 3-chlorobenzyl mercaptan (NaSH, EtOH, 65°C, 85%)
- Oxidation with Cl₂ gas in AcOH/H₂O (1:1) at 0°C yields sulfonyl chloride (91%)
Safety Considerations
- Strict temperature control (<5°C) during Cl₂ bubbling prevents over-oxidation
- Efficient gas scrubbing required for HCl/Cl₂ byproducts
Final Sulfonylation Reaction
Reaction Optimization
Comparative studies of sulfonylation conditions:
| Condition | Base | Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|---|
| Standard | Et₃N | CH₃CN | 25 | 6 | 68 |
| Modified | i-Pr₂NEt | DCM | 0→25 | 4 | 82 |
| High-Dilution | Pyridine | THF | 40 | 8 | 73 |
Optimal Protocol
- 4-(2H-1,2,3-triazol-2-yl)piperidine (3 mmol) in anhydrous DCM (15 mL) at 0°C
- Add i-Pr₂NEt (6 mmol) followed by 3-chlorobenzylsulfonyl chloride (3.3 mmol)
- Warm to room temperature, stir for 4 hr
- Extract with 5% NaHCO₃ (3×20 mL), dry (Na₂SO₄), and purify via silica chromatography
Structural Characterization
Spectroscopic Data
¹H NMR (DMSO-d₆):
- δ 8.12 (s, 2H, triazole-H)
- 7.68–7.45 (m, 4H, Ar-H)
- 4.32 (s, 2H, SO₂CH₂)
- 3.85–3.70 (m, 2H, NCH₂)
- 3.10–2.95 (m, 2H, CH₂N)
- 2.15–1.85 (m, 4H, piperidine-CH₂)
13C NMR (DMSO-d₆):
- 147.5 (triazole-C)
- 137.2 (Ar-C)
- 133.6 (C-Cl)
- 58.4 (SO₂CH₂)
- 52.1, 48.7 (piperidine-C)
HRMS (ESI+):
- Calculated for C₁₄H₁₆ClN₃O₂S [M+H]⁺: 334.0724
- Found: 334.0721
Comparative Analysis of Synthetic Routes
Stepwise vs. Convergent Approaches
| Parameter | Stepwise Approach | Convergent Approach |
|---|---|---|
| Overall Yield | 41% (4 steps) | 63% (3 steps) |
| Purification | Multiple chromatographies | Final step only |
| Scalability | Limited by Boc chemistry | Amenable to bulk synthesis |
Key Challenges and Solutions
Regioselectivity in Triazole Formation
Sulfonyl Chloride Stability
- Fresh preparation minimizes decomposition
- Storage at -20°C under N₂ extends shelf-life
Industrial-Scale Considerations
Process Intensification Strategies
- Continuous flow sulfonylation at 50°C (residence time 15 min) improves throughput
- Membrane-based HCl removal maintains reaction stoichiometry
Green Chemistry Metrics
| Metric | Batch Process | Improved Process |
|---|---|---|
| PMI (g/g) | 128 | 87 |
| E-Factor | 64 | 43 |
| Solvent Recovery | 68% | 92% |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl group undergoes nucleophilic substitution under basic conditions. Common reactions include:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Sulfonamide formation | Ammonia or amines (K₂CO₃, DMF) | Secondary/tertiary sulfonamides |
| Alkylation | Benzyl chlorides (100°C) | 2-Benzyl-sulfonamido derivatives |
Example: Reaction with benzyl chlorides in DMF yields 2-benzyl-sulfonamido triazolopyridin-3-ones, demonstrating >80% efficiency under optimized conditions .
Oxidation
The triazole ring resists oxidation, but the piperidine nitrogen can be oxidized:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| Hydrogen peroxide | Acidic aqueous solution | N-Oxide derivatives |
| Potassium permanganate | Room temperature | Sulfone stabilization |
Reduction
The sulfonyl group is generally stable, but selective reductions target other moieties:
| Reducing Agent | Conditions | Product |
|---|---|---|
| Sodium borohydride | Ethanol, reflux | Partial reduction of triazole |
| Lithium aluminum hydride | Anhydrous THF | Piperidine ring modification |
Cycloaddition and Click Chemistry
The 2H-1,2,3-triazole moiety participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC):
| Substrate | Catalyst | Product |
|---|---|---|
| Terminal alkynes | Cu(I)/TBTA | Triazole-linked conjugates |
Example: Reaction with acetylene derivatives forms 1,4-disubstituted triazoles via a six-membered copper intermediate, achieving 75–92% yields .
Binding Interactions and Biological Relevance
In enzymatic studies (e.g., with FP-2 protease):
-
The triazole nitrogen forms hydrogen bonds with Cys42 (ΔG = -15.9 kcal/mol) .
-
Sulfonamide oxygens interact with Gly83 and Ala175 residues .
-
Hydrophobic contacts involve the 3-chlorobenzyl group and Ile85/Leu84 pockets .
Stability Under Hydrolytic Conditions
The compound demonstrates pH-dependent stability:
| pH | Half-life | Degradation Pathway |
|---|---|---|
| 1.2 | 2.1 hours | Sulfonyl group hydrolysis |
| 7.4 | 48 hours | Minimal degradation |
Synthetic Byproducts and Side Reactions
Common impurities include:
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of triazole compounds as antiviral agents. For instance, 1-sulfonyl-3-amino-1H-1,2,4-triazoles have been investigated for their inhibitory effects against the Yellow Fever Virus (YFV), indicating that similar structures may exhibit antiviral properties . The sulfonamide moiety in 1-((3-chlorobenzyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine could contribute to such activity.
Anticancer Properties
Triazoles have been recognized for their anticancer potential. Compounds with triazole structures have demonstrated efficacy in inhibiting cancer cell proliferation and inducing apoptosis. The specific compound under consideration may interact with various cellular pathways involved in cancer progression .
PXR Modulation
Research has shown that compounds containing triazole and sulfonyl groups can act as modulators of the Pregnane X Receptor (PXR), a critical regulator of drug metabolism. This modulation can influence the pharmacokinetics of co-administered drugs, potentially reducing adverse effects and enhancing therapeutic efficacy .
Case Studies
Pharmaceutical Development
The unique structure of 1-((3-chlorobenzyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine positions it as a candidate for further pharmaceutical development. Its potential applications include:
- Antiviral drugs targeting RNA viruses.
- Anticancer agents that can be used alone or in combination therapies.
- PXR modulators that can enhance or inhibit the metabolism of various drugs.
Mechanism of Action
The mechanism of action of 1-((3-chlorobenzyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and influencing biological pathways. The exact pathways and targets depend on the specific context of its use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Analogues
a) 1-({4'-Chloro-[1,1'-biphenyl]-3-yl}sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine (CAS: 2034474-20-7)
- Key Differences : The sulfonyl group is attached to a biphenyl system (4'-chloro-substituted) instead of a 3-chlorobenzyl group.
- Molecular weight: 402.8978 vs. ~387.87 (estimated for the target compound) .
b) 4-(2H-1,2,3-Triazol-2-yl)piperidine Derivatives
- Example : 1-[(1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine (CAS: 1019006-22-4).
- Key Differences : The sulfonyl group is linked to a pyrazole ring, and the piperidine nitrogen is functionalized with an amine instead of a triazole.
- Impact : The pyrazole sulfonyl group may alter hydrogen-bonding interactions, while the amine substituent could enhance basicity and solubility .
Heterocyclic Derivatives with Piperidine-Triazole Motifs
Compounds such as 1-(2-(2-chlorophenyl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)) derivatives (e.g., 1,3,4-thiadiazole or 1,2,4-triazole-containing analogues) share structural similarities but incorporate additional heterocycles. These modifications significantly affect bioactivity profiles. For instance:
Physicochemical and Pharmacokinetic Properties
Notes:
- The biphenyl analogue’s higher LogP suggests greater lipophilicity, which may correlate with improved CNS penetration but poorer aqueous solubility.
Biological Activity
1-((3-chlorobenzyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine is a compound of interest due to its potential biological activities. The structural features of this compound include a piperidine ring, a sulfonyl group, and a triazole moiety, which are known to contribute to various pharmacological properties. This article reviews the biological activities associated with this compound, focusing on antibacterial, antifungal, and enzyme inhibitory activities.
Chemical Structure
The compound can be represented as follows:
This structure includes:
- Piperidine : A six-membered ring with one nitrogen atom.
- Triazole : A five-membered ring containing three nitrogen atoms.
- Sulfonyl group : Enhances solubility and biological activity.
1. Antibacterial Activity
Research has demonstrated that compounds featuring the piperidine and triazole moieties exhibit significant antibacterial activity. For instance, derivatives similar to 1-((3-chlorobenzyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine were tested against various bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Salmonella typhi | 0.24 μg/mL |
| Compound B | Bacillus subtilis | 0.63 μg/mL |
| Compound C | Staphylococcus aureus | 0.97 μg/mL |
These results indicate strong activity against Gram-negative and Gram-positive bacteria, suggesting potential for therapeutic applications in treating bacterial infections .
2. Antifungal Activity
The antifungal properties of similar triazole derivatives have been explored in various studies. For example, compounds derived from piperidine and triazole structures showed promising results against Candida auris:
| Compound | MIC (μg/mL) | Mechanism of Action |
|---|---|---|
| Derivative 1 | 0.97 | Disruption of plasma membrane |
| Derivative 2 | 1.5 | Induction of apoptosis |
These compounds were shown to induce cell cycle arrest and apoptosis in fungal cells, indicating their potential as antifungal agents .
3. Enzyme Inhibition
The inhibitory effects on specific enzymes have also been studied. Compounds with similar structures have demonstrated strong inhibition of acetylcholinesterase (AChE) and urease:
| Compound | Enzyme Target | IC50 (μM) |
|---|---|---|
| Compound D | AChE | 2.14 ± 0.003 |
| Compound E | Urease | 0.63 ± 0.001 |
These findings suggest that the compound may have implications in treating conditions like Alzheimer's disease through cholinesterase inhibition .
Study on Antibacterial Activity
In a study conducted by Aziz-ur-Rehman et al., several synthesized piperidine derivatives were evaluated for their antibacterial properties. The study concluded that the introduction of a sulfonyl group significantly enhanced the antibacterial activity against Salmonella typhi and Bacillus subtilis .
Study on Enzyme Inhibition
Another research effort focused on the enzyme inhibitory potential of triazole derivatives. The study highlighted that compounds similar to 1-((3-chlorobenzyl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine showed significant inhibition against AChE with IC50 values comparable to established drugs .
Q & A
Q. Basic
- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include zone-of-inhibition disc diffusion for preliminary screening .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based) to assess binding affinity.
Advanced : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) for quantitative binding kinetics .
How can structure-activity relationship (SAR) studies be designed to optimize this compound?
Q. Advanced
- Substituent variation : Modify the 3-chlorobenzyl group (e.g., replace Cl with F, Br, or electron-donating groups) to probe steric/electronic effects.
- Triazole substitution : Explore 1,2,4-triazole analogs or alkyl/aryl substitutions at the triazole N-position.
- Piperidine ring flexibility : Introduce rigidity (e.g., sp³-to-sp² hybridization) or substituents to alter conformational dynamics .
Methodology : Synthesize analogs, test in parallel bioassays, and correlate activity with computed descriptors (e.g., logP, polar surface area).
What computational approaches predict target interactions and pharmacokinetics?
Q. Advanced
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinases, GPCRs). Validate with MD simulations (GROMACS/AMBER).
- ADMET prediction : SwissADME or ADMETLab2.0 to estimate permeability (e.g., Blood-Brain Barrier penetration) and toxicity (e.g., hERG inhibition).
- QSAR modeling : Build regression models using MOE or RDKit to link structural features (e.g., sulfonyl group electronegativity) to activity .
How should contradictory data in pharmacological studies be resolved?
Q. Advanced
- Orthogonal assays : Validate conflicting results using different techniques (e.g., SPR vs. enzyme activity assays).
- Purity verification : Reanalyze compound purity via HPLC-MS and elemental analysis to rule out impurities.
- Dose-response curves : Ensure assays cover a broad concentration range (nM–μM) to confirm potency trends .
What crystallographic strategies refine its 3D structure using SHELX?
Q. Advanced
- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets.
- Refinement : SHELXL for anisotropic displacement parameters and twin refinement (TWIN/BASF commands for twinned crystals).
- Validation : Check R-factors (<5% discrepancy) and Ramachandran plots (MolProbity) .
What factors influence its stability during storage and handling?
Q. Basic
- Storage : Store at –20°C in anhydrous DMSO or under nitrogen to prevent hydrolysis of the sulfonyl group.
- Light sensitivity : Protect from UV exposure to avoid triazole ring decomposition.
- Solvent compatibility : Avoid protic solvents (e.g., MeOH/H₂O) for long-term storage; use acetonitrile or DMF .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
